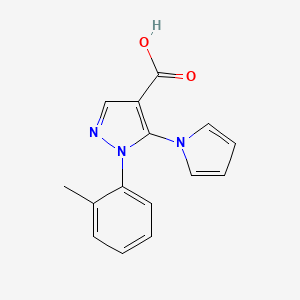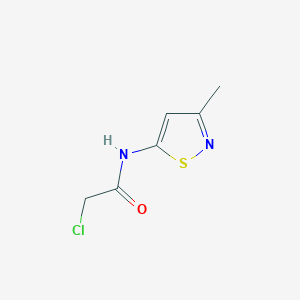
2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, Duran and Demirayak (2012) reported the synthesis of 2- (4,5-dimethyl-1- (phenylamino)-1H-imidazol-2-ylthio)-N- (thiazol-2-yl) acetamide derivatives through the reaction of 4,5-dimethyl-1- (phenylamino)-1H-imidazole-2 (3H)-thione derivatives with 2-chloro-N- (thiazol-2-yl)acetamide compounds.Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For example, it can undergo reactions with 4,5-dimethyl-1- (phenylamino)-1H-imidazole-2 (3H)-thione derivatives to form 2- (4,5-dimethyl-1- (phenylamino)-1H-imidazol-2-ylthio)-N- (thiazol-2-yl) acetamide derivatives.Physical And Chemical Properties Analysis
Thiazole, a parent compound of “this compound”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not available in the search results.Scientific Research Applications
Synthesis and Anticancer Properties
Anticancer Activity in Lung and Other Cancers : A study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which involved 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. This study evaluated the anticancer activity of these compounds against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, finding selective cytotoxicity in some derivatives (Evren et al., 2019).
Effectiveness Against Melanoma : Another study focused on derivatives synthesized by reacting 2-chloro-N-(thiazol-2-yl)acetamide compounds, revealing significant anticancer activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Activity Against Breast Cancer : Research into 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides, synthesized using 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides, showed activity in relation to breast cancer (Ostapiuk et al., 2015).
Other Applications
Analgesic Activity : A study on acetamide derivatives, including 2-chloro-N-(benzothiazole-2-yl)acetamides, investigated their potential analgesic activities. The compounds showed significant effects in reducing acetic acid-induced writhing responses in mice (Kaplancıklı et al., 2012).
Photovoltaic Efficiency and Ligand-Protein Interactions : A study involving bioactive benzothiazolinone acetamide analogs, which might include derivatives of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide, explored their photovoltaic efficiency and ligand-protein interactions, suggesting potential in dye-sensitized solar cells (Mary et al., 2020).
Antibacterial Agents : Synthesis of various acetamide derivatives including those related to this compound showed significant antibacterial activity (Ramalingam et al., 2019).
Metabolic Stability in PI3K/mTOR Inhibitors : A study on the structure-activity relationships of PI3K/mTOR dual inhibitors mentioned a compound related to this compound, investigating its metabolic stability (Stec et al., 2011).
Future Directions
The future directions for “2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide” could involve further studies on its biological activities and potential therapeutic applications. For instance, thiazole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-chloro-n-(3-methyl-1,2-thiazol-5-yl)acetamide, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and other proteins that play crucial roles in various biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, some thiazole compounds interfere with the function of nicotinic acetylcholine receptors in the central nervous system, leading to paralysis of insect muscles .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
It’s worth noting that thiazole compounds should be stored under inert gas at 4°c , suggesting that temperature and exposure to oxygen may affect their stability.
Biochemical Analysis
Biochemical Properties
2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, and antiviral activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby inhibiting or activating their functions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the proliferation and apoptosis of cancer cells . The specific impact of this compound on these processes can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been reported to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation over time . The long-term effects of this compound on cellular function can include sustained inhibition of target enzymes or prolonged alterations in gene expression, depending on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Lower doses may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, thiazole derivatives have been shown to have a dose-dependent impact on bacterial growth inhibition . It is essential to determine the optimal dosage to achieve the desired therapeutic effect while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo metabolic transformations, such as oxidation and conjugation, which can affect their biological activity and pharmacokinetics . Understanding these pathways is crucial for predicting the compound’s behavior in vivo.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Thiazole derivatives can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, the compound may localize to specific organelles or compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, thiazole derivatives have been observed to localize in the nucleus, where they can interact with DNA and transcription factors . The precise localization can influence the compound’s effectiveness in modulating cellular processes.
Properties
IUPAC Name |
2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDIVWQPAJUVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251363 | |
| Record name | 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-40-0 | |
| Record name | 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride](/img/structure/B1422258.png)
![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)
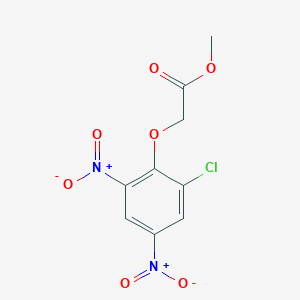
![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)
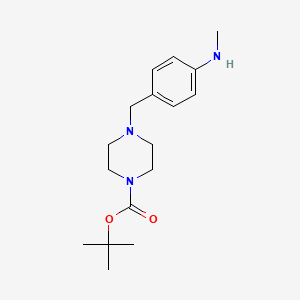
![5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1422264.png)
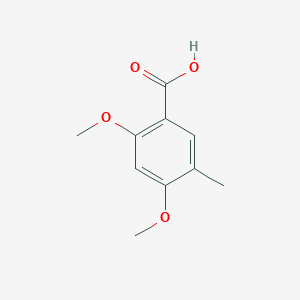

![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)
![2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B1422276.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1422277.png)
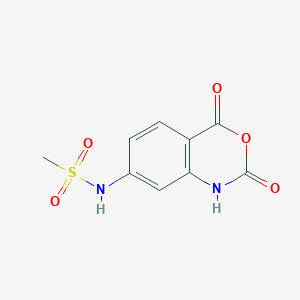
![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)
